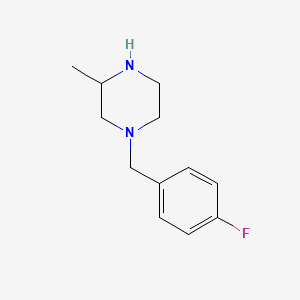
(r)-1-(4-fluorobenzyl)-3-methylpiperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
(r)-1-(4-fluorobenzyl)-3-methylpiperazine is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a fluorobenzyl group attached to a piperazine ring, which is further substituted with a methyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (r)-1-(4-fluorobenzyl)-3-methylpiperazine typically involves the reaction of 4-fluorobenzyl chloride with 3-methylpiperazine. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction is typically conducted in an organic solvent like dichloromethane or toluene at elevated temperatures to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as controlled temperature and pressure, can further improve the scalability of the synthesis.
化学反応の分析
Types of Reactions: (r)-1-(4-fluorobenzyl)-3-methylpiperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: N-oxides of this compound.
Reduction: Reduced derivatives with hydrogen replacing the fluorine atom.
Substitution: Substituted piperazine derivatives with various functional groups replacing the fluorine atom.
科学的研究の応用
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic synthesis reactions.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research has indicated its potential as a pharmacophore in the development of new therapeutic agents, particularly in the treatment of neurological disorders.
Industry: It is used as an intermediate in the production of agrochemicals and other industrial chemicals.
作用機序
The mechanism of action of (r)-1-(4-fluorobenzyl)-3-methylpiperazine is primarily based on its interaction with specific molecular targets. The fluorobenzyl group enhances its binding affinity to certain receptors or enzymes, thereby modulating their activity. The piperazine ring structure allows for interactions with various biological pathways, potentially leading to therapeutic effects.
類似化合物との比較
(r)-1-(4-fluorobenzyl)-3-methylpiperazine can be compared with other similar compounds, such as:
1-(4-Fluorobenzyl)piperazine: Lacks the methyl group, which may affect its binding affinity and biological activity.
1-(4-Chlorobenzyl)-3-methylpiperazine: Substitution of fluorine with chlorine can lead to differences in reactivity and pharmacological properties.
1-(4-Fluorobenzyl)-4-methylpiperazine: The position of the methyl group on the piperazine ring can influence the compound’s overall activity and interactions.
The uniqueness of this compound lies in its specific substitution pattern, which can result in distinct chemical and biological properties compared to its analogs.
特性
分子式 |
C12H17FN2 |
|---|---|
分子量 |
208.27 g/mol |
IUPAC名 |
1-[(4-fluorophenyl)methyl]-3-methylpiperazine |
InChI |
InChI=1S/C12H17FN2/c1-10-8-15(7-6-14-10)9-11-2-4-12(13)5-3-11/h2-5,10,14H,6-9H2,1H3 |
InChIキー |
NPIPCQHHNIFPQW-UHFFFAOYSA-N |
正規SMILES |
CC1CN(CCN1)CC2=CC=C(C=C2)F |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














